![molecular formula C14H8ClF3N2S B2406054 N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine CAS No. 380346-66-7](/img/structure/B2406054.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .
Applications De Recherche Scientifique
Chemical Synthesis
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine and related compounds have been used in various chemical syntheses. For instance, they are utilized in the one-pot synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines (Miao et al., 2015). Additionally, these compounds have been involved in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, leading to the production of 4H-1,4-benzothiazines and their sulfones (Thomas et al., 2003).
Antioxidant Properties
Research on the antioxidant properties of new thiazole derivatives, including N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine, has been conducted. A study by Jaishree et al. (2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives, examining their in vitro antioxidant properties and demonstrating some potent activity (Jaishree et al., 2012).
Antitumor Activity
The compound has also been a part of research focusing on antitumor activity. For instance, Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives, including 2-(4-aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives, and screened them for in vitro cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Bolakatti et al., 2014).
Antibacterial Properties
Studies have been conducted on the antibacterial properties of compounds involving N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine. For example, Mishra et al. (2020) investigated the antibacterial activity of benzothiazole Schiff bases and their lanthanide (III) complexes against pathogenic bacteria (Mishra et al., 2020).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c15-9-6-5-8(14(16,17)18)7-11(9)20-13-19-10-3-1-2-4-12(10)21-13/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVORZNOYBEBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

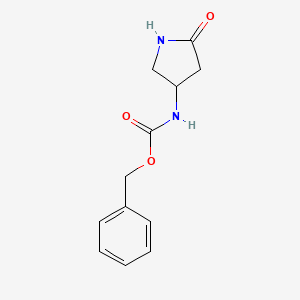
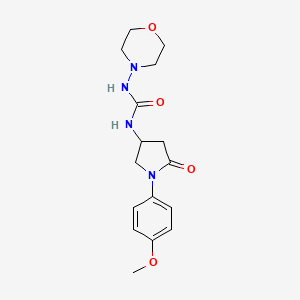
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
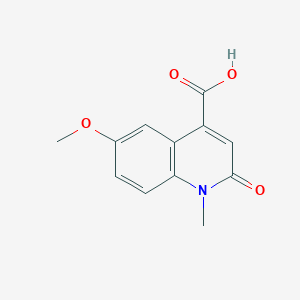
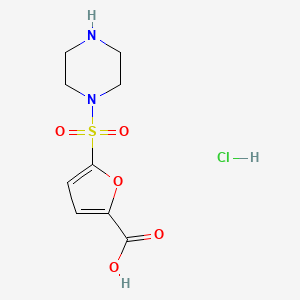



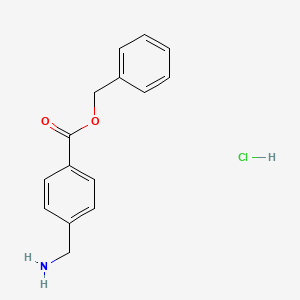
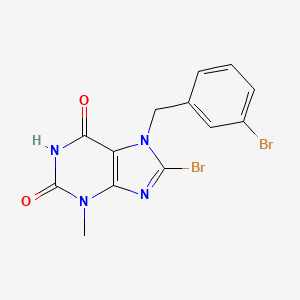
![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2405988.png)
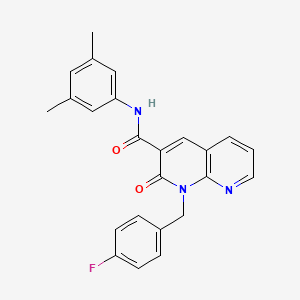

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)